molecular formula C17H25N3O4S B1519737 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid CAS No. 1203428-11-8

4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid

Cat. No.: B1519737
CAS No.: 1203428-11-8
M. Wt: 367.5 g/mol
InChI Key: LWOQTBKEPZFWLT-UHFFFAOYSA-N
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Description

4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid (CAS 1203428-11-8) is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative features a complex molecular structure with a molecular formula of C 17 H 25 N 3 O 4 S and a molecular weight of 367.46 g/mol . Compounds with piperazine sulfonyl scaffolds are of significant interest in medicinal chemistry research, particularly in the development of novel molecular hybrids and conjugates . The structural motifs present in this reagent, including the piperazine and pyrrolidine rings, are commonly found in pharmacologically active molecules. Research into similar molecular architectures has shown potential in areas such as antibacterial agents, where the hybrid strategy aims to overcome antibiotic resistance in pathogens like the ESKAPE strains . As a building block, this compound provides researchers with a versatile intermediate for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring new chemical entities in drug discovery. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c21-17(22)15-3-5-16(6-4-15)25(23,24)20-13-11-19(12-14-20)10-9-18-7-1-2-8-18/h3-6H,1-2,7-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOQTBKEPZFWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperazine Intermediate

The synthesis begins with a suitable piperazine compound. The piperazine ring is functionalized by introducing the 2-(pyrrolidin-1-yl)ethyl substituent through alkylation reactions. This step involves:

  • Selection of an appropriate alkylating agent containing the pyrrolidine moiety.
  • Use of bases to facilitate nucleophilic substitution.
  • Control of reaction temperature and solvent choice to minimize side reactions.

Sulfonylation of the Piperazine

The piperazine intermediate is then sulfonylated with a benzoic acid derivative bearing a sulfonyl chloride or equivalent sulfonylating agent. Key parameters include:

  • Use of anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
  • Base selection (e.g., triethylamine or inorganic bases) to neutralize generated acid.
  • Solvent choice such as polar aprotic solvents (e.g., dichloromethane) to enhance reactivity.

Final Functional Group Adjustments and Purification

After sulfonylation, the compound may require:

  • Acid-base treatments to obtain the acid form.
  • Purification steps such as recrystallization or chromatographic techniques.
  • Preparation of pharmaceutically acceptable salts if needed.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Piperazine alkylation Alkyl halide with pyrrolidine moiety, base (e.g., K2CO3) Solvent: DMF or acetonitrile; temperature: 50-80°C
Sulfonylation Benzoic acid sulfonyl chloride, base (e.g., triethylamine) Solvent: dichloromethane; temperature: 0-25°C
Acidification/purification Acid (e.g., HCl) for salt formation; recrystallization Solvent choice affects polymorphic form and purity

Research Findings and Optimization

  • The alkylation step requires optimization to prevent over-alkylation and side reactions; controlling stoichiometry and reaction time is critical.
  • Sulfonylation must be performed under strictly anhydrous conditions to avoid sulfonyl chloride hydrolysis.
  • Purification methods impact the crystalline form and bioavailability; amorphous solid dispersions have been reported to improve pharmaceutical properties.
  • Use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride may be employed in intermediate steps to reduce imines or other functionalities if present.
  • Solvent systems are chosen based on solubility and reaction compatibility, including ethers, esters, polar aprotic solvents, and mixtures thereof.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Agents Conditions Outcome/Notes
Piperazine derivative synthesis Piperazine, 2-(pyrrolidin-1-yl)ethyl halide Base (K2CO3), DMF, 50-80°C Formation of N-substituted piperazine
Sulfonylation Benzoic acid sulfonyl chloride, triethylamine DCM, 0-25°C Sulfonylation of piperazine nitrogen
Acidification and salt formation HCl or other acids Ambient temperature Formation of acid or acid-addition salt
Purification Recrystallization solvents (alcohols, ethers) Controlled temperature Isolation of pure compound, polymorph control

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group serves as a key reactive site for nucleophilic displacement, enabling structural diversification:

Reaction

  • Amine substitution : Reacts with primary/secondary amines under basic conditions (e.g., K₂CO₃/DMF) to form sulfonamide derivatives.

  • Thiol coupling : Thiol-containing nucleophiles displace the sulfonamide group in polar aprotic solvents (e.g., DMSO) at 60–80°C .

Example Protocol

ReagentConditionsProduct YieldReference
BenzylamineDMF, K₂CO₃, 80°C, 12 h78%
2-MercaptopyridineDMSO, 60°C, 6 h65%

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation and acylation via its secondary amine groups:

Key Reactions

  • Alkylation : Reacts with alkyl halides (e.g., propyl bromide) in methanol under reflux, forming quaternary ammonium salts .

  • Acylation : Acetic anhydride in pyridine acetylates free amines at room temperature .

Comparative Reactivity

Reaction TypeReagentTemperatureTimeProduct Stability
AlkylationPropyl bromideReflux8 hHigh (crystalline)
AcylationAcetic anhydride25°C2 hModerate

Benzoic Acid Derivitization

The carboxylic acid group participates in esterification and amide coupling:

Esterification

  • Reacts with methanol/H₂SO₄ to form methyl ester derivatives (yield: 85–92%) .

  • Ethanol-based esterification under Dean-Stark conditions achieves >90% conversion .

Amide Formation

  • Couples with amines using EDC/HOBt in THF, yielding bioactive conjugates (e.g., antitumor hybrids) .

Reductive Modifications

Catalytic hydrogenation targets unsaturated bonds in the pyrrolidine ring:

Hydrogenation Protocol

  • Catalyst : 10% Pd/C in ethanol

  • Conditions : 50 psi H₂, 25°C, 4 h

  • Outcome : Saturates pyrrolidine without affecting the sulfonamide linkage .

Acid-Base Interactions

The compound forms stable salts with inorganic bases:

Salt Formation

BaseSolventApplication
Sodium hydroxideWater/EtOHImproves aqueous solubility
Hydrochloric acidDiethyl etherCrystallizes hydrochloride salt

Stability Under Oxidative Conditions

The sulfonamide group resists oxidation, while the pyrrolidine ring oxidizes selectively:

Oxidation Study

  • Reagent : H₂O₂/AcOH (30%) at 55–60°C

  • Outcome : Pyrrolidine oxidizes to a lactam, preserving the sulfonyl group .

Synthetic Pathway Optimization

Multi-step syntheses emphasize yield and purity:

Key Steps

  • Sulfonation : Benzoic acid derivative reacts with chlorosulfonic acid at 0°C .

  • Piperazine Coupling : Nucleophilic substitution with 2-(pyrrolidin-1-yl)ethylpiperazine in DCM .

  • Purification : Recrystallization from ethanol/water (1:3) achieves >95% purity .

This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in CNS-targeted agents and enzyme inhibitors. Experimental protocols prioritize functional group compatibility, with the sulfonamide and piperazine groups offering maximal versatility.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, derivatives of this compound have been shown to act as antagonists at muscarinic receptors, which are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia .

Biochemical Studies

Due to its sulfonamide group, the compound can serve as a valuable tool in biochemical assays aimed at studying enzyme inhibition. Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes, providing insights into metabolic pathways and potential drug targets .

Drug Delivery Systems

Research has explored the use of this compound as part of drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it an attractive option for formulating new therapeutic agents .

Material Science

The unique chemical properties of 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid have led to investigations into its use in material science, particularly in the development of polymers and coatings that require specific chemical functionalities for enhanced performance .

Case Study 1: Neurological Applications

In a study published on the efficacy of muscarinic receptor antagonists, researchers synthesized various derivatives of the compound to evaluate their effects on cognitive function in animal models. The results indicated significant improvements in memory retention when administered at specific dosages, suggesting potential for further clinical development .

Case Study 2: Enzyme Inhibition

A research team focused on the enzyme inhibition properties of sulfonamides derived from this compound. They demonstrated that modifications to the piperazine ring could enhance inhibitory activity against carbonic anhydrase, leading to potential applications in managing conditions like glaucoma .

Study Objective Findings Implications
Neurological ApplicationsEvaluate cognitive effectsSignificant memory retention improvementPotential for Alzheimer's treatment
Enzyme InhibitionAssess sulfonamide activityEnhanced inhibition of carbonic anhydraseApplications in glaucoma management

Mechanism of Action

The mechanism of action of 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituents

The table below compares the target compound with structurally related piperazine-sulfonyl derivatives:

Compound Name Key Substituents Aromatic Core Synthesis Method Status/Notes References
4-({4-[2-(Pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid Piperazine + 2-(pyrrolidin-1-yl)ethyl + sulfonyl-benzoic acid Benzoic acid Not reported Discontinued
(S)-PZ-1190 Piperazine + benzo[b]thiophen-4-yl + sulfonyl-isoquinoline + ethyl-pyrrolidine Isoquinoline Mechanochemical Preclinical candidate
Ethyl 3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate Piperazine + 4-chlorophenyl + sulfonyl-pyrazole Pyrazole Solution-phase coupling Discontinued
2-[5-(4-((4-Isopropoxyphenyl)sulfonyl)piperazin-1-yl)-2-(oxazol-2-yl)phenoxy]acetic acid Piperazine + 4-isopropoxyphenyl + sulfonyl-oxazole-phenoxy acetic acid Oxazole-phenoxy Not reported Typically in stock
Key Observations:

Piperazine-Sulfonyl Linkage: All compounds share a piperazine-sulfonyl-aromatic scaffold, but the aromatic cores vary (e.g., benzoic acid, isoquinoline, pyrazole).

PZ-1190 incorporates a benzo[b]thiophene moiety, which contributes to its multitarget antipsychotic activity . Chlorophenyl (in ) and isopropoxyphenyl (in ) groups may modulate receptor selectivity.

Synthesis Methods: Mechanochemical synthesis (PZ-1190) achieves high enantiomeric purity (≥99% ee) without chromatography, highlighting sustainability advantages . Solution-phase coupling () often requires chromatographic purification, increasing cost and complexity.

Pharmacological and Commercial Relevance

  • PZ-1190: Demonstrates potent serotonin/dopamine receptor modulation, with preclinical efficacy in antipsychotic models. Its stereochemical integrity is preserved during mechanochemical synthesis .
  • In-Stock Analogs: Compounds like the oxazole-phenoxy derivative () remain available, suggesting favorable stability or demand for kinase or GPCR-targeting research.

Biological Activity

The compound 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid (CAS: 1203428-11-8) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a sulfonamide group attached to a benzoic acid moiety, with a piperazine ring and a pyrrolidine substituent. The molecular formula is C₁₇H₂₅N₃O₄S, which indicates the presence of nitrogen, oxygen, and sulfur atoms contributing to its biological activity.

Physical Properties

PropertyValue
Molecular Weight365.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, sulfonamide derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound demonstrates potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown promising results with IC50 values indicating strong inhibitory activity.
  • Urease Inhibition : The compound's ability to inhibit urease could be beneficial in treating conditions like urinary tract infections.

Case Studies

  • Study on Enzyme Inhibition : A study highlighted that certain piperazine derivatives exhibited significant urease inhibition, with IC50 values lower than standard reference compounds . This suggests that this compound could also share similar properties.
  • Antibacterial Screening : In vitro tests have shown that derivatives of this compound can effectively inhibit the growth of pathogenic bacteria, making them candidates for further development as antibacterial agents .

The biological activities of this compound can be attributed to its structural features:

  • Sulfonamide Group : This moiety is known for its role in inhibiting bacterial folic acid synthesis.
  • Piperazine and Pyrrolidine Rings : These structures enhance the compound's ability to interact with biological targets, potentially increasing its efficacy as an enzyme inhibitor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a piperazine-pyrrolidine intermediate with a benzoic acid derivative. A two-step approach is recommended:

Sulfonylation : React 4-chlorosulfonylbenzoic acid with 4-[2-(pyrrolidin-1-yl)ethyl]piperazine in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 0–5°C to minimize side reactions.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization in ethanol/water .

  • Characterization : Confirm intermediates via 1H^1H/13C^{13}C-NMR (e.g., sulfonamide proton at δ 3.2–3.5 ppm, aromatic protons at δ 7.8–8.1 ppm) and LC-MS (expected [M+H]+^+ ~424.5 g/mol) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are critical for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Purity ≥95% is required for in vitro assays.
  • Elemental Analysis : Acceptable carbon/nitrogen/sulfur deviations ≤0.4%.
  • Thermal Analysis : Differential scanning calorimetry (DSC) should show a single endothermic peak (melting point ~190–195°C, consistent with analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values in enzyme inhibition assays)?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:

Buffer Consistency : Use HEPES (pH 7.4, 25 mM) with 0.01% BSA to stabilize protein targets .

Control for Solubility : Pre-dissolve the compound in DMSO (<1% final concentration) and confirm solubility via dynamic light scattering.

Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for kinase targets?

  • Methodological Answer :

Core Modifications : Introduce substituents at the benzoic acid moiety (e.g., methyl, fluoro) to enhance hydrophobic interactions with kinase ATP-binding pockets.

Piperazine-Pyrrolidine Tail Optimization : Replace the ethyl linker with propyl or cyclopropyl groups to alter conformational flexibility.

In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against kinases (e.g., PI3K, MAPK) and prioritize analogs .

  • Validation : Test top candidates in kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 μM to assess selectivity .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development, and how can they be improved?

  • Methodological Answer :

  • Key Parameters : Oral bioavailability (>20%), plasma half-life (>4 h), and brain permeability (logBB > −1).
  • Optimization Strategies :

Prodrug Design : Esterify the benzoic acid group to enhance absorption (e.g., ethyl ester hydrolyzed in vivo).

CYP450 Stability : Co-administer with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in rodent studies to mitigate rapid metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid

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